molecular formula C29H49N5O7 B10819065 destruxin B2

destruxin B2

Cat. No.: B10819065
M. Wt: 579.7 g/mol
InChI Key: BHOYUZRQFBRFCM-FGOAKDMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Destruxin B2 is a cyclic hexadepsipeptide mycotoxin derived from the insect-pathogenic fungus Metarhizium anisopliae. It exhibits both insecticidal and antiviral activities. The structure of this compound consists of a unique combination of amino acids and an alpha-hydroxy acid .

Preparation Methods

The synthetic routes for Destruxin B2 involve the assembly of its amino acid and hydroxy acid components. While specific details on the chemical synthesis are not widely available, it is known that M. anisopliae produces this compound naturally during its growth and development.

Chemical Reactions Analysis

Destruxin B2 undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly documented. its biosynthesis likely involves enzymatic transformations within the fungal cells. Major products formed from these reactions may include modified this compound analogs.

Scientific Research Applications

Destruxin B2 has garnered interest in several scientific fields:

Mechanism of Action

The precise mechanism by which Destruxin B2 exerts its effects remains an active area of research. it is known to induce apoptosis (programmed cell death) in cancer cells via the Bcl-2 family-dependent mitochondrial pathway. Activation of caspase-3 plays a crucial role in this process .

Comparison with Similar Compounds

Destruxin B2 belongs to a family of destruxins produced by various Metarhizium species. These compounds share structural similarities but differ in specific amino acid sequences. Other related compounds include Destruxin A, Destruxin E, and Destruxin C .

Properties

Molecular Formula

C29H49N5O7

Molecular Weight

579.7 g/mol

IUPAC Name

(3R,10S,13S,16S,19S)-10,11,14-trimethyl-3-(2-methylpropyl)-13,16-di(propan-2-yl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

InChI

InChI=1S/C29H49N5O7/c1-16(2)15-21-27(38)34-14-10-11-20(34)26(37)31-23(17(3)4)28(39)33(9)24(18(5)6)29(40)32(8)19(7)25(36)30-13-12-22(35)41-21/h16-21,23-24H,10-15H2,1-9H3,(H,30,36)(H,31,37)/t19-,20-,21+,23-,24-/m0/s1

InChI Key

BHOYUZRQFBRFCM-FGOAKDMDSA-N

Isomeric SMILES

C[C@H]1C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)C(C)C)CC(C)C

Canonical SMILES

CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC(C)C

Origin of Product

United States

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